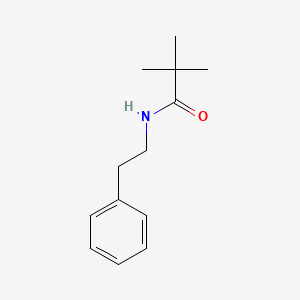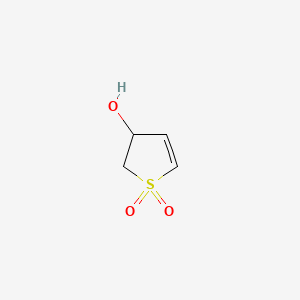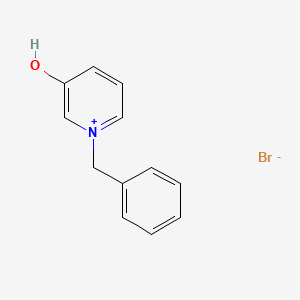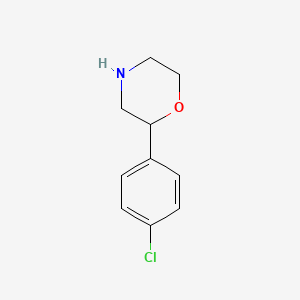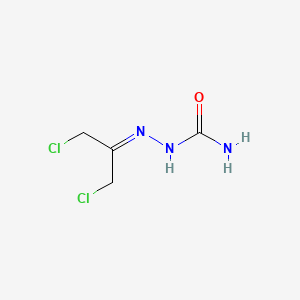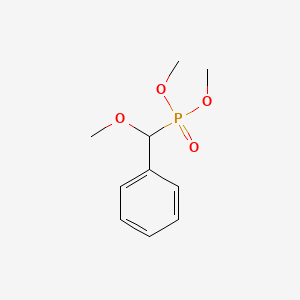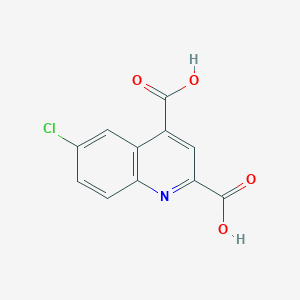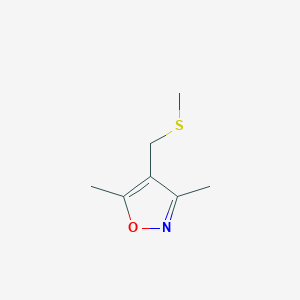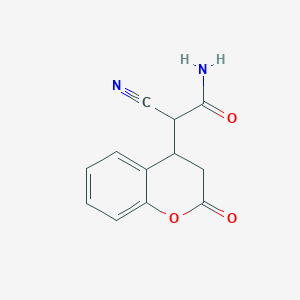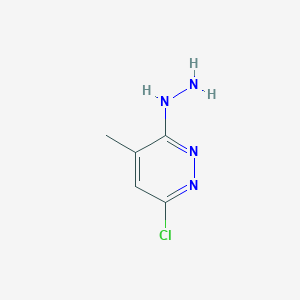
6-Chloro-3-hydrazinyl-4-methylpyridazine
Descripción general
Descripción
The compound 6-Chloro-3-hydrazinyl-4-methylpyridazine is a heterocyclic compound that has shown significant importance in medicinal chemistry due to its potential pharmaceutical applications. Heterocyclic compounds like pyridazine analogs are often key intermediates in the synthesis of various drugs, including pesticides and antiviral medications .
Synthesis Analysis
The synthesis of related pyridazine compounds typically involves multiple steps, including cyclization, dehydrogenation, substitution, and oxidation reactions. For instance, 3-chloro-5-methylpyridazine, an important intermediate, is synthesized from citraconic anhydride through a four-step process that includes chlorination, substitution, and oxidation reactions, with a total yield of 27% . Similarly, 3-chloro-4-methylpyridazine is produced through a four-step synthesis with a total yield of 30%, indicating the practicality of these methods for industrial production .
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the structure of 3-bromo-6-methylpyridazine was characterized by 1H NMR and MS-ESI . X-ray diffraction (XRD) techniques are also employed to confirm the crystalline structure of synthesized compounds, as seen with a compound closely related to 6-Chloro-3-hydrazinyl-4-methylpyridazine, which crystallized in the monoclinic crystal system .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridazine derivatives often include the use of hydrazine hydrate, chlorination agents, and various catalysts. For instance, the synthesis of 6-Chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine involved treating an acetic acid derivative with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by a series of reactions to achieve the final compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives can be explored through density functional theory (DFT) calculations, which help in understanding the harmony between theoretical and experimental values. The HOMO-LUMO energy gap and global reactivity descriptors are determined to predict the chemical behavior of the compounds. Intermolecular interactions, such as hydrogen bonds and halogen interactions, play a significant role in the stability and reactivity of these compounds. Hirshfeld surface analysis and energy frameworks are used to study the packing of molecules and the different intermolecular interaction energies .
Aplicaciones Científicas De Investigación
Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . Here are some of the applications:
-
Pharmacology
- Pyridazine derivatives have been shown to have numerous practical applications, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
- Pyridazinone is known as a wonder nucleus because it gives out different derivatives with all different types of biological activities .
- Examples of commercially available drugs and agrochemicals based on these compounds include anti-platelet agent Zardaverine, anti-inflammatory agent Emorfazone, and herbicide agents Pyridaben and Norflurazon .
-
Chemistry
Safety And Hazards
Propiedades
IUPAC Name |
(6-chloro-4-methylpyridazin-3-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4/c1-3-2-4(6)9-10-5(3)8-7/h2H,7H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERJLPZSASYBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1NN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466060 | |
| Record name | 6-Chloro-3-hydrazinyl-4-methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-hydrazinyl-4-methylpyridazine | |
CAS RN |
66530-55-0 | |
| Record name | 6-Chloro-3-hydrazinyl-4-methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



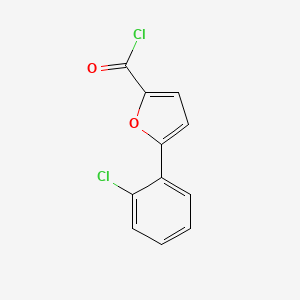
![2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro-](/img/structure/B3032897.png)
